1-Cyclopropyl-3-(4-methylphenyl)piperazine
Overview
Description
1-Cyclopropyl-3-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopropyl-3-(4-methylphenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-(4-methylphenyl)piperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a cyclopropyl group and a 4-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-Cyclopropyl-3-(4-methylphenyl)piperazine is a white to yellow low melting solid . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Metabolism and Drug Interaction Studies
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin, Bay o 9867) is a new synthetic pyridone-carboxylic acid antimicrobial agent that demonstrates high activity against a broad range of bacteria. It is noted for its good biliary excretion, as evidenced by its peak biliary concentration being 10 times higher than its serum concentration. This indicates effective biliary excretion, with the proportion of ciprofloxacin glucuronide in the biliary excretion calculated to be 30% (Tanimura, Tominaga, Rai, & Matsumoto, 1986).
Neurotoxicity and Nervous System Effects
Piperazine compounds have been associated with neurotoxic effects, particularly in cases of renal insufficiency. A case report from 1956 detailed a patient who developed significant toxic symptoms, including neurologic manifestations, after taking piperazine citrate (Combes, Damon, & Gottfried, 1956). While piperazine and its derivatives are generally considered safe at recommended dosages, this case underlines the potential for severe adverse reactions in specific circumstances, such as compromised kidney function (Combes, Damon, & Gottfried, 1956).
Safety And Hazards
Future Directions
Piperazine derivatives, including 1-Cyclopropyl-3-(4-methylphenyl)piperazine, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include the development of new synthesis methods and the exploration of new applications in drug discovery and medicinal chemistry .
properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)14-10-16(9-8-15-14)13-6-7-13/h2-5,13-15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBKRVQAVHVPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methylphenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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